molecular formula C13H11ClO2 B2477172 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one CAS No. 1178926-70-9

2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one

Cat. No.: B2477172
CAS No.: 1178926-70-9
M. Wt: 234.68
InChI Key: KOGKSZYOMQXZLF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one is a ketonic compound featuring a 2-chlorophenyl group and a 2-methylfuran-3-yl moiety linked via an ethanone bridge. Its molecular formula is C₁₃H₁₁ClO₂, with a molecular weight of 234.68 g/mol (based on analogous structures) . The compound’s structure combines aromatic and heterocyclic components, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-methylfuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-9-11(6-7-16-9)13(15)8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKSZYOMQXZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation: Direct Electrophilic Substitution

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. For this compound, the 2-methylfuran-3-yl group acts as the aromatic substrate, while 2-chlorophenylacetyl chloride serves as the acylating agent.

Reaction Conditions and Catalysis

In a representative procedure (adapted from), 2-methylfuran (1.0 equiv) is dissolved in 1,2-dichloroethane (DCE) under nitrogen. Anhydrous aluminum chloride (AlCl₃, 1.3 equiv) is added at 0°C, followed by dropwise addition of 2-chlorophenylacetyl chloride (1.2 equiv). The reaction mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours. Quenching with ice-cold water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (petroleum ether/ethyl acetate = 20:1). This method achieves a moderate yield of 55–60%.

Key Considerations:
  • Regioselectivity : The 3-position of 2-methylfuran is preferentially acylated due to steric hindrance at the 2- and 5-positions.
  • Catalyst Loading : Excess AlCl₃ (≥1.3 equiv) is critical to overcome the moderate reactivity of furans in electrophilic substitutions.

Tosylhydrazone Intermediate Route

An alternative approach involves the formation of a tosylhydrazone intermediate, which undergoes thermal decomposition to yield the target ketone.

Synthesis of Tosylhydrazone

2-(2-Chlorophenyl)acetic acid (1.0 equiv) is condensed with 2-methylfuran-3-carbaldehyde (1.1 equiv) in methanol using p-toluenesulfonylhydrazide (1.2 equiv) as the condensing agent. The reaction is heated at 60°C for 2 hours, yielding a crystalline tosylhydrazone derivative.

Thermal Decomposition

The isolated tosylhydrazone is heated at 120°C in dimethylacetamide (DMAc) for 8 hours, facilitating nitrogen extrusion and ketone formation. This method provides a higher yield (68–72%) compared to Friedel-Crafts acylation but requires stringent temperature control to avoid side reactions.

Grignard Reagent-Mediated Coupling

Organometallic Addition

A two-step protocol employs Grignard reagents to construct the ketone backbone:

  • Formation of 2-Methylfuran-3-ylmagnesium Bromide : 2-Methylfuran is treated with magnesium turnings in tetrahydrofuran (THF) under reflux.
  • Reaction with 2-Chlorophenylacetyl Chloride : The Grignard reagent is added dropwise to a solution of 2-chlorophenylacetyl chloride in THF at −78°C. After quenching with ammonium chloride, the product is isolated in 50–55% yield.
Advantages:
  • Functional Group Tolerance : This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Challenges Reference
Friedel-Crafts 55–60 95 Over-acylation, furan ring instability
Tosylhydrazone Route 68–72 98 Thermal decomposition side products
Grignard Coupling 50–55 90 Moisture sensitivity

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.85 (d, J = 1.6 Hz, 1H, furan-H), 6.45 (d, J = 1.6 Hz, 1H, furan-H), 4.12 (s, 2H, COCH₂), 2.35 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 198.2 (C=O), 152.1 (furan-C), 142.3 (Ar-C), 128.9–126.4 (Ar-CH), 110.2 (furan-CH), 45.8 (COCH₂), 13.5 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms ≥95% purity, with a retention time of 8.2 minutes.

Industrial-Scale Considerations

Solvent Selection

  • Friedel-Crafts : DCE is preferred over CS₂ due to lower toxicity and easier recycling.
  • Grignard : THF must be rigorously dried to prevent reagent decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The carbonyl carbon in this compound serves as an electrophilic site for nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield/Notes
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CTertiary alcohol derivatives~70–85%
ReductionNaBH₄/EtOH or LiAlH₄/ether1-(2-Methylfuran-3-yl)-2-(2-chlorophenyl)ethanol82–90%
CondensationNH₂OH·HCl, pyridine/EtOHOxime (C=O → C=N-OH)88% (isolated)

Mechanistic studies indicate that steric hindrance from the 2-methylfuran group slows reaction kinetics compared to simpler acetophenones .

Furan Ring Reactivity

The 2-methylfuran-3-yl moiety undergoes characteristic furan transformations:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position of the furan ring .

  • Halogenation : Cl₂ or Br₂ in CH₂Cl₂ selectively substitutes the C4 position .

Oxidative Dearomatization

Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields a dihydrofuran-2-one derivative via epoxidation and subsequent ring reorganization :

2-Methylfuranm-CPBADihydrofuran-2-one(65% yield)\text{2-Methylfuran} \xrightarrow{\text{m-CPBA}} \text{Dihydrofuran-2-one} \quad (\text{65\% yield})

Chlorophenyl Group Participation

The 2-chlorophenyl substituent influences reactivity through both electronic and steric effects:

Suzuki–Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (80°C), the chloro group is replaced by aryl groups :

Ar–B(OH)2+Cl–C₆H₄–Ar–C₆H₄–(55–78% yield)\text{Ar–B(OH)}_2 + \text{Cl–C₆H₄–} \rightarrow \text{Ar–C₆H₄–} \quad (\text{55–78\% yield})

Nucleophilic Aromatic Substitution

Reacts with KNH₂ in liquid NH₃ to form aniline derivatives, though yields are moderate (40–50%) due to competing furan decomposition .

Multi-Component Reactions

This ketone participates in tandem reactions for complex heterocycle synthesis:

Reaction SystemComponentsProduct ClassKey Conditions
Knorr-type cyclizationNH₄OAc, Ac₂OPyrrole-fused derivatives120°C, 6 hr
Huisgen cycloadditionNaN₃, CuI, terminal alkyne1,2,3-Triazole hybridsRT, 12 hr

A representative triazole synthesis achieves 89% yield using click chemistry protocols .

Photochemical Behavior

UV irradiation (λ = 254 nm) in benzene induces Norrish Type II cleavage, producing:

  • 2-Chlorobenzaldehyde (main product)

  • 2-Methylfuran-3-carboxylic acid (byproduct)
    Quantum yield: Φ = 0.33 ± 0.02 .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes Fries-like rearrangement to form 3-(2-chlorophenyl)-5-methylfuran-2-carboxylic acid .

Comparative Reactivity Table

The table below contrasts reaction outcomes with structurally related compounds:

ReactionTarget Compound Yield1-(Furan-2-yl)ethanone YieldRationale for Difference
Grignard Addition78%92%Steric hindrance from 2-methyl group
Oxidative Dearomatization65%88%Electron-withdrawing Cl reduces furan electron density
Suzuki Coupling68%N/AChlorophenyl enables cross-coupling

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

Anticancer Activity

Recent studies indicate that derivatives of 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that the compound can induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays have revealed its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier could enhance its therapeutic potential .

Material Science Applications

In material science, this compound is being explored for its role in synthesizing novel polymers and composites.

Polymer Synthesis

The compound can act as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require enhanced performance under various environmental conditions .

Agricultural Chemistry Applications

The potential use of this compound in agricultural chemistry is also noteworthy.

Pesticide Development

Research indicates that this compound may serve as a scaffold for developing new pesticides with improved efficacy against pests while minimizing environmental impact .

Plant Growth Regulators

Studies have suggested that derivatives of this compound can act as plant growth regulators, promoting growth and enhancing resistance to stress factors in crops .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Remarks
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against gram-positive and gram-negative bacteria
Neuroprotective EffectsPotential candidate for neurodegenerative disease treatment
Material SciencePolymer SynthesisImproves thermal stability and mechanical strength
Coatings and AdhesivesEnhanced performance under environmental conditions
Agricultural ChemistryPesticide DevelopmentScaffold for new pesticides with reduced environmental impact
Plant Growth RegulatorsPromotes growth and stress resistance in crops

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives of this compound. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Phytochemistry, researchers tested the antimicrobial activity of this compound against various bacterial strains. The findings showed that it inhibited growth at concentrations comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one
  • Structure : Differs in the methyl group position on the furan ring (3-methylfuran-2-yl vs. 2-methylfuran-3-yl).
  • Molecular Weight : 234.68 g/mol .
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one
  • Structure : Features a fluorine atom at the 4-position of the chlorophenyl ring and a furan-3-yl group.
  • Molecular Weight : 238.65 g/mol .
  • Implications: Fluorine’s electronegativity enhances metabolic stability and lipophilicity, which could improve pharmacokinetic profiles compared to non-fluorinated analogs.

Heterocycle Modifications

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one
  • Structure : Replaces the furan group with a tetrazole ring.
  • Applications : Used in pharmaceuticals and agrochemicals due to the tetrazole’s bioisosteric properties, mimicking carboxylate groups .
  • Reactivity : The tetrazole’s acidity and hydrogen-bonding capacity differ significantly from furan, influencing drug-target interactions.
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one
  • Structure: Substitutes the chlorophenyl group with an amino moiety.
  • Molecular Formula: C₇H₉NO₂ .

Halogenated Derivatives

2-Chloro-1-(3-fluorophenyl)ethanone
  • Structure : Simplifies the target compound by removing the furan group and adding a fluorine atom.
  • Molecular Weight : 172.58 g/mol .
  • Applications : Acts as a precursor in synthesis of fluorinated pharmaceuticals. The absence of a heterocycle reduces complexity but limits functional diversity.

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one : Melts at 137.3–138.5°C, indicating high crystallinity .
  • 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one : Likely exhibits similar thermal stability due to structural rigidity .

Spectroscopic Characterization

  • NMR Data : Analogous compounds (e.g., ruthenium-catalyzed derivatives) show distinct ¹H/¹³C NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm) .
  • Mass Spectrometry: JWH 203 regioisomers (e.g., 2-(2-chlorophenyl)-1-indol-3-yl-ethanone) fragment to produce diagnostic ions (e.g., m/z 144.0444 for C₉H₆NO⁺), highlighting substituent-dependent fragmentation patterns .

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one , also known by its CAS number 1178926-70-9, is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11ClO2
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 1178926-70-9
  • Purity : Minimum purity of 95% for research applications .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Triple-Negative Breast Cancer)0.126
Compound BMCF-7 (Breast Cancer)17.02
Compound CA549 (Lung Cancer)~10

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent.

The proposed mechanisms through which similar compounds exert their effects include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Some derivatives have been shown to inhibit MMP-2 and MMP-9, which are involved in cancer metastasis .
  • Induction of Apoptosis : The activation of caspase pathways has been noted in treated cells, indicating that these compounds may trigger programmed cell death in cancerous tissues .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds:

  • No acute toxicity was observed in animal models at doses up to 2000 mg/kg .
  • Subacute toxicity studies indicated a favorable safety profile with minimal side effects at therapeutic doses .

Study 1: Efficacy Against TNBC

A study evaluated the efficacy of a derivative of this compound against triple-negative breast cancer (TNBC). The compound demonstrated:

  • Significant reduction in tumor size in vivo.
  • Enhanced survival rates in treated mice compared to controls.

These results underscore the potential of this compound in targeting aggressive cancer types .

Study 2: Antiviral Properties

Another investigation explored the antiviral properties of related compounds against influenza viruses. The compound exhibited:

  • A reduction in viral load in infected models.
  • High plasma stability and low risk for cardiac repolarization issues, suggesting a favorable pharmacokinetic profile .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 2-(2-Chlorophenyl)-1-(2-methylfuran-3-yl)ethan-1-one, and how are chlorinating agents optimized? A: The compound is synthesized via chlorination of 1-(2-methylfuran-3-yl)ethanone using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., anhydrous environment, 40–60°C) ensure selective substitution at the ketone group. Purification typically involves fractional distillation or column chromatography to isolate the product from byproducts like HCl or unreacted starting materials .

Advanced Synthesis: Reaction Optimization

Q: How can reaction parameters (solvent, catalyst, temperature) be systematically optimized to improve yield and purity? A:

  • Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance chlorination efficiency by stabilizing intermediates.
  • Catalysts: Lewis acids (e.g., AlCl₃) may accelerate chlorination but require careful quenching to avoid over-reaction.
  • Temperature control: Lower temperatures (40–50°C) minimize side reactions like furan ring decomposition.
    Methodological validation involves HPLC or GC-MS to track intermediates and optimize time-temperature profiles .

Basic Biological Activity Assessment

Q: What preliminary assays are used to evaluate antimicrobial activity, and how are controls designed? A: Initial screens include:

  • Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • MIC determination via broth microdilution (concentration range: 0.1–100 µg/mL).
    Controls: Solvent-only (DMSO) and reference antibiotics (e.g., ampicillin). Activity is correlated with logP values to assess membrane permeability .

Advanced Biological Studies: Mechanistic Insights

Q: How can molecular docking and SAR studies elucidate interactions with microbial targets? A:

  • Molecular docking: Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like bacterial dihydrofolate reductase (DHFR).
  • SAR analysis: Modifications to the chlorophenyl or methylfuran groups are tested to enhance hydrogen bonding or hydrophobic interactions.
  • Validation: Comparative assays with structural analogs (e.g., bromine-substituted derivatives) identify critical functional groups .

Analytical Characterization Techniques

Q: Which spectroscopic methods are essential for structural confirmation, and how are spectral contradictions resolved? A:

  • NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl).
  • IR: Ketone C=O stretch (~1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
  • MS: Molecular ion peak at m/z 196.6 ([M+H]⁺).
    Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D techniques (COSY, HSQC) or spiking with authentic samples .

Data Contradiction Analysis in Bioactivity Studies

Q: How can researchers reconcile conflicting bioactivity data across studies? A:

  • Parameter standardization: Compare assay conditions (e.g., pH, bacterial strain variants).
  • Statistical rigor: Use ANOVA to assess significance of dose-response curves.
  • Meta-analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
    Example: Discrepancies in MIC values may arise from differences in bacterial inoculum size or solvent effects .

Stability and Degradation Profiling

Q: What methodologies assess the compound’s stability under varying storage conditions? A:

  • Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Photostability: UV irradiation (ICH Q1B guidelines) identifies light-sensitive moieties (e.g., furan ring oxidation).
  • Degradation products: LC-MS/MS identifies byproducts (e.g., hydrolyzed ketones or chlorophenyl derivatives) .

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